molecular formula C18H21ClN4O2 B2978565 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 946313-04-8

2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2978565
CAS No.: 946313-04-8
M. Wt: 360.84
InChI Key: HOHFJAKEDOZPIQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, an ethoxypyridazinyl group, and a piperazinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group. This is followed by the formation of the ethanone backbone through a series of condensation reactions. The ethoxypyridazinyl group is introduced via nucleophilic substitution, and the piperazinyl group is added through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone
  • 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyrimidin-3-yl)piperazin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(6-ethoxypyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-2-25-17-8-7-16(20-21-17)22-9-11-23(12-10-22)18(24)13-14-3-5-15(19)6-4-14/h3-8H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHFJAKEDOZPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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